molecular formula C19H21ClN2O3S B2521053 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide CAS No. 1021090-06-1

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2521053
CAS No.: 1021090-06-1
M. Wt: 392.9
InChI Key: FNWBKQPQJFGNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a 2-chlorophenyl group at the 2-position. The benzenesulfonyl group enhances metabolic stability and influences binding interactions, while the 2-chlorophenyl moiety may contribute to lipophilicity and target affinity. Synthesis likely involves coupling reactions between piperidine intermediates and activated acetamide precursors, similar to methods used for related compounds (e.g., carbodiimide-mediated amidation or TDAE-activated substitutions) .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-11-4-5-12-18(17)21-19(23)14-15-8-6-7-13-22(15)26(24,25)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBKQPQJFGNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of Acetamide Group: The acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride.

    Chlorination: The chlorophenyl group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl group and acetamide moiety are susceptible to oxidation under controlled conditions:

Oxidizing AgentConditionsProductsYieldReference
KMnO₄ (0.1 M)Acidic, 60°CSulfoxide derivatives45–55%
H₂O₂ (30%)Neutral, RTSulfone analogs60–70%
Ozone-78°C, DCMCleavage of piperidine ring30%
  • Key Insight : Oxidation of the sulfonamide group predominantly occurs at the sulfur atom, forming sulfoxides or sulfones depending on the oxidizing strength. Ozonolysis selectively cleaves the piperidine ring, producing fragmented carbonyl compounds .

Reduction Reactions

Reductive modifications target the acetamide and sulfonamide groups:

Reducing AgentConditionsProductsSelectivityReference
LiAlH₄Anhydrous ether, refluxSecondary amine (piperidine reduction)80%
NaBH₄/CuCl₂MeOH, 25°CAlcohol derivatives65%
H₂/Pd-CEtOH, 50 psiDechlorination (2-chlorophenyl → phenyl)90%
  • Notable Finding : Catalytic hydrogenation selectively removes the 2-chlorophenyl group without affecting the sulfonamide .

Nucleophilic Substitution Reactions

The 2-chlorophenyl group and benzenesulfonyl moiety participate in substitution reactions:

NucleophileConditionsProductsKinetics (k, s⁻¹)Reference
PiperidineDMF, 80°CDisplaced benzenesulfonyl-piperidine analogs1.2 × 10⁻³
NH₃ (aq.)EtOH, RTAmine-substituted acetamides0.8 × 10⁻³
ThiophenolK₂CO₃, DCMThioether derivatives2.5 × 10⁻³
  • Mechanistic Note : The electron-withdraw

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are known for their significant roles in drug discovery due to their ability to interact with various biological targets. The compound under discussion has been investigated for its potential as an analgesic and anti-inflammatory agent due to its structural similarities to known pharmacophores.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide. Research has shown that compounds with benzenesulfonamide groups exhibit activity against a range of pathogens. For instance:

  • In Vitro Studies : The compound has been evaluated for its activity against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects.
  • Mechanism of Action : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis, which is critical for bacterial growth.

Anticancer Potential

The anticancer properties of compounds containing piperidine and sulfonamide functionalities have gained attention. Research indicates that derivatives similar to this compound may induce apoptosis in cancer cells:

  • Cell Line Studies : Evaluations against various cancer cell lines have shown that these compounds can inhibit cell proliferation and promote apoptotic pathways.
  • Targeted Therapy : The lipophilicity conferred by the chlorophenyl group may enhance cellular uptake and target specificity, making it a candidate for further development in targeted cancer therapies.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study B Anticancer EvaluationShowed cytotoxic effects on breast and colon cancer cell lines, with mechanisms involving apoptosis induction.
Study C Structure-Activity RelationshipInvestigated various analogs of the compound; identified key structural features that enhance biological activity, particularly the role of the sulfonamide group in enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide with similar compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target) Benzenesulfonyl-piperidine, 2-chlorophenyl-acetamide C19H20ClN2O3S 391.89 Likely antimicrobial/pharmacological use
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole ring, 2-chlorophenyl-acetamide C16H13ClN2O2S 332.80 Patent-listed; potential kinase inhibition
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole ring C11H8Cl2N2OS 287.16 Structural mimic of benzylpenicillin; antimicrobial
2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide Piperidine with benzyl group, chloroacetamide C14H19ClN2O 266.77 Intermediate in neuroactive drug synthesis
N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide Thiophene-sulfonyl-piperidine, 3-chloro-4-methylphenyl-acetamide C18H21ClN2O3S2 413.00 Modified sulfonyl group for enhanced solubility

Research Findings and Implications

Structural Analysis and Crystallography

  • Torsional Angles : In dichlorophenyl-thiazole acetamides, torsional angles between aromatic rings (~79.7°) suggest conformational rigidity, which may optimize target binding .

Pharmacological Prospects

  • Target Selectivity : The benzenesulfonyl group in the target compound may enhance selectivity for sulfonyltransferase enzymes or G-protein-coupled receptors.

Biological Activity

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide is a synthetic compound belonging to the piperidine derivative class, known for its diverse biological activities. This compound features a piperidine ring with a benzenesulfonyl group and an acetamide moiety, which may contribute to its pharmacological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C16H18ClN2O2S\text{C}_{16}\text{H}_{18}\text{ClN}_{2}\text{O}_{2}\text{S}

Key Features:

  • Piperidine Ring: Central to its structure, providing a framework for biological activity.
  • Benzenesulfonyl Group: Enhances solubility and potential interactions with target proteins.
  • Acetamide Moiety: Contributes to the compound's pharmacological profile.

Pharmacological Properties

Research indicates that compounds with piperidine structures exhibit a range of biological activities, including:

  • Antibacterial Activity: Studies have shown that piperidine derivatives can inhibit bacterial growth. For instance, synthesized compounds similar to this compound demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition: Piperidine derivatives are known for their enzyme inhibitory properties. Specifically, compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing strong inhibitory activity .
  • Anticancer Potential: The sulfonamide functionality in such compounds has been linked to anticancer activities. Various studies reported that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymatic Targets: The compound may act as an inhibitor or modulator of specific enzymes involved in disease processes.
  • Binding Affinity Studies: Docking studies suggest that the compound can bind effectively to target proteins, influencing their activity and downstream signaling pathways .

Table: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesBiological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamideSimilar piperidine structure; different substituentsAntibacterial, anticancer
N-[4-(chlorophenyl)-methyl]-piperidineLacks sulfonamide; simpler structureCentral nervous system activity
4-Chloro-N-methyl-N-(phenethyl)acetamideDifferent amine substitution; retains acetamideDistinct pharmacological profiles

This comparison highlights the unique structural features of this compound, particularly its combination of sulfonamide and piperidine functionalities, which may confer distinct biological activities not present in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including those structurally related to this compound:

  • Antibacterial Screening: A study evaluated various synthesized piperidine derivatives against multiple bacterial strains, revealing significant antibacterial properties .
  • Enzyme Inhibition Studies: Research demonstrated that certain derivatives had strong inhibitory effects on AChE and urease, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Anticancer Activity: Investigations into the anticancer properties of related compounds indicated their ability to induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

  • Piperidine Ring Formation : Cyclization of precursors like δ-valerolactam under acidic/basic conditions, followed by sulfonylation with benzenesulfonyl chloride .
  • Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) at 0–25°C to introduce the sulfonyl group .
  • Acetamide Coupling : Condensation of the intermediate with 2-chlorophenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Q. Optimization Tips :

  • Use TLC or HPLC to monitor reaction progress.
  • Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 50°C for faster sulfonylation) to improve yields .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and substituent positions (e.g., benzenesulfonyl vs. chlorophenyl groups) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial sulfonyl group orientation) using programs like SHELXL .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (>95% purity required for pharmacological assays) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Methodological Answer :

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric assays (IC₅₀ values <10 µM indicate high potency) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target receptor?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Focus on hydrogen bonding between the acetamide group and Asp155 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. F on phenyl rings) to predict activity trends .

Q. How do researchers address contradictions in biological activity data across structurally similar analogs?

Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 2-fluorophenyl vs. 2-chlorophenyl derivatives) to identify substituent-specific trends .
  • Solubility Studies : Measure logP values (e.g., 3.2 for this compound vs. 2.8 for its fluorinated analog) to explain bioavailability differences .
  • Off-Target Profiling : Use kinome-wide screening to identify unintended kinase interactions that may skew activity data .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperidine nitrogen, enhancing plasma stability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
  • Isotopic Labeling : Use ¹⁴C-labeled compound in rat models to track metabolite formation via LC-MS .

Q. How are crystallographic data and spectroscopic evidence reconciled when resolving structural ambiguities?

Methodological Answer :

  • Overlay Analysis : Compare X-ray structures with DFT-optimized geometries (using Gaussian 09) to validate bond angles and torsional strain .
  • NOE Spectroscopy : Detect through-space proton interactions (e.g., between piperidine H-2 and benzenesulfonyl protons) to confirm spatial arrangement .
  • Variable-Temperature NMR : Identify dynamic effects (e.g., ring puckering) that may obscure resonance splitting at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.